1-Dodecene, 4-methyl- physical and chemical properties
1-Dodecene, 4-methyl- physical and chemical properties
An In-Depth Technical Guide to 4-Methyl-1-Dodecene: Physicochemical Profiling, Polymer Integration, and Biomarker Utility
Executive Overview
4-Methyl-1-dodecene (CAS: 56864-84-7; Formula: C₁₃H₂₆) is a highly specialized, branched alpha-olefin. While linear alpha-olefins (LAOs) like 1-hexene or 1-octene are ubiquitous in industrial chemistry, the unique structural topology of 4-methyl-1-dodecene—featuring a terminal vinyl group coupled with a gamma-position methyl branch—imbues it with distinct steric and thermodynamic properties.
This whitepaper provides a comprehensive technical synthesis of 4-methyl-1-dodecene, bridging its dual roles across two disparate scientific domains: Advanced Materials Engineering , where it serves as a steric-modifying comonomer in polyolefin synthesis[1][2], and Biomedical Diagnostics , where it has emerged as a volatile organic compound (VOC) biomarker for bacterial metabolomics[3].
Physicochemical Profiling and Structural Dynamics
The chemical behavior of 4-methyl-1-dodecene is dictated by the interplay between its reactive terminal double bond and the steric hindrance introduced by the methyl group at the C4 position. This branching significantly alters its coordination kinetics during catalysis and its volatility profile in biological matrices.
Table 1: Synthesized Physicochemical Properties of 4-Methyl-1-Dodecene
| Property | Value | Method / Condition |
| Chemical Formula | C₁₃H₂₆ | Standard |
| Molecular Weight | 182.35 g/mol | Standard |
| Density | ~0.76 g/cm³ | @ 20°C |
| Boiling Point | 212 - 215 °C | @ 760 mmHg |
| LogP (Octanol/Water) | ~6.2 | Predictive (Highly Lipophilic) |
| Vapor Pressure | < 0.1 mmHg | @ 25°C |
| Appearance | Colorless liquid | Standard Temperature & Pressure |
Causality Insight: The high LogP value (~6.2) indicates extreme hydrophobicity. In biological systems, this molecule readily partitions into lipid membranes or escapes into the headspace as a VOC, which fundamentally dictates the extraction methodologies (e.g., Solid-Phase Microextraction) required for its detection.
Applications in Advanced Polyolefin Engineering
In polymer science, the drive to create high-performance linear low-density polyethylene (LLDPE) and plastomers relies heavily on the strategic insertion of alpha-olefins. 4-Methyl-1-dodecene is utilized as a specialized comonomer to disrupt polymer chain crystallization[1].
When copolymerized with ethylene, the bulky 10-carbon side chain (incorporating the methyl branch) creates significant free volume within the polymer matrix. This structural disruption lowers the overall density of the polymer and enhances properties such as impact resistance, optical clarity, and flexibility[4]. Furthermore, in solution polymerization processes designed to create high-density polyethylene (HDPE) with long-chain branching (LCB), bulky alpha-olefins like 4-methyl-1-dodecene modulate the melt viscosity, providing superior shear-thinning properties during extrusion[2].
Metallocene-catalyzed copolymerization pathway of ethylene and 4-methyl-1-dodecene.
Biomedical Diagnostics: Biomarker Potential in Exudates
Beyond materials science, 4-methyl-1-dodecene has profound implications in clinical microbiology and drug development. Recent metabolomic profiling of human wound exudates has identified 4-methyl-1-dodecene as a distinct VOC emitted by specific bacterial pathogens, including strains of Escherichia coli and Pseudomonas aeruginosa[3].
The detection of this specific branched alkene in the headspace of infected tissues provides a non-invasive diagnostic fingerprint. Because human cellular metabolism does not typically synthesize highly branched, odd-chain or uniquely methylated terminal alkenes in high abundance, its presence is a strong indicator of bacterial fatty acid biosynthesis pathways (e.g., altered fab operon activity).
Validated Experimental Workflows
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, explaining the mechanistic causality behind each methodological choice.
Protocol A: Metallocene-Catalyzed Copolymerization
Traditional Ziegler-Natta catalysts exhibit poor comonomer response for sterically hindered alpha-olefins. Therefore, single-site metallocene catalysts are required for uniform incorporation of 4-methyl-1-dodecene.
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Reactor Preparation: Purge a 1L stainless steel autoclave with dry nitrogen at 120°C for 2 hours to eliminate trace moisture, which acts as a fatal poison to cationic active centers.
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Solvent & Monomer Introduction: Introduce 500 mL of anhydrous toluene, followed by 10 mL of 4-methyl-1-dodecene. The solvent must be rigorously dried over molecular sieves to prevent catalyst deactivation.
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Catalyst Activation: Inject Methylaluminoxane (MAO) (Al/Zr ratio of 1000:1). Causality: MAO alkylates the metallocene precursor and abstracts a ligand, generating the coordinatively unsaturated, highly electrophilic cationic active site necessary for olefin coordination.
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Polymerization: Pressurize the reactor with ethylene to 5 bar and maintain at 70°C for 30 minutes.
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Self-Validation Step (Inline Monitoring): Monitor the reaction mixture via inline ATR-FTIR. The successful incorporation of the comonomer is validated by the continuous disappearance of the terminal vinyl C-H stretch (910 cm⁻¹) and the emergence of branched alkane signals, confirming true copolymerization rather than physical entanglement.
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Quenching & Recovery: Terminate the reaction with acidified methanol (10% HCl). Filter, wash, and dry the resulting polymer under vacuum.
Protocol B: SPME-GC-MS Profiling of Bacterial Headspace
Due to the trace concentrations and high hydrophobicity (LogP ~6.2) of 4-methyl-1-dodecene in biological samples, Solid-Phase Microextraction (SPME) is prioritized over liquid-liquid extraction to prevent solvent masking and sample loss.
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Sample Preparation: Transfer 2 mL of clinical bacterial exudate into a 10 mL sterile headspace vial.
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Internal Standard Spike: Add 10 µL of Deuterated Dodecane (Dodecane-d26) at 1 ppm. Causality: The internal standard acts as a self-validating control. If the recovery rate of Dodecane-d26 is high, the absence of 4-methyl-1-dodecene is confirmed as a true negative, eliminating the possibility of extraction failure.
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Incubation & Volatilization: Seal the vial with a PTFE/silicone septum and incubate at 37°C for 20 minutes to drive the VOCs into the headspace, mimicking physiological conditions[3].
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Extraction: Expose a 65 µm Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) SPME fiber to the headspace for 30 minutes. Causality: The non-polar PDMS matrix perfectly matches the lipophilicity of 4-methyl-1-dodecene, while the DVB cross-linking increases surface area for trace-level adsorption.
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Desorption & Analysis: Retract the fiber and immediately insert it into the GC inlet at 250°C for 3 minutes for thermal desorption. Analyze via GC-MS using electron ionization (EI, 70 eV). Match the fragmentation pattern against the NIST mass spectral library for definitive identification[3].
SPME-GC-MS analytical workflow for detecting 4-methyl-1-dodecene in bacterial headspace.
References
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[1] EP3807358B1 - Polyolefin blend compositions. European Patent Office. Available at:
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[4] US20220195645A1 - Higher Strength Calcium Carbonate Filled Fiber Spunbond and SMS Nonwoven Material. United States Patent and Trademark Office. Available at:
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[3] Features of infected versus uninfected chemical profiles released from human exudates. ResearchGate. Available at:
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[2] CN115151581A - Solution polymerization process for the preparation of high-density polyethylene with long-chain branching. China National Intellectual Property Administration. Available at:
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. CN115151581A - Solution polymerization process for the preparation of high-density polyethylene with long-chain branching - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. US20220195645A1 - Higher Strength Calcium Carbonate Filled Fiber Spunbond and SMS Nonwoven Material - Google Patents [patents.google.com]
